molecular formula C23H17ClN2O2 B2552538 (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327194-05-7

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2552538
CAS No.: 1327194-05-7
M. Wt: 388.85
InChI Key: XLVKNCOYXYOBAN-RWEWTDSWSA-N
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Description

(2Z)-2-[(3-Chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a fused benzopyran core substituted with an imino group at position 2 and a carboxamide moiety at position 2. The imino group is further functionalized with a 3-chloro-4-methylphenyl ring, while the carboxamide retains a phenyl substituent.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c1-15-11-12-18(14-20(15)24)26-23-19(13-16-7-5-6-10-21(16)28-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVKNCOYXYOBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Knoevenagel condensation has emerged as a pivotal method for constructing the chromene-imine framework. This approach leverages the reactivity of salicylaldehyde derivatives with cyanoacetamides under mild, eco-friendly conditions. For the target compound, 3-chloro-4-methylbenzaldehyde (CAS: 3411-03-8) serves as the aldehyde component, while N-phenylcyanoacetamide acts as the nucleophile.

Synthetic Procedure

  • Substrate Preparation :

    • 3-Chloro-4-methylbenzaldehyde is synthesized via chlorination of 4-methylbenzaldehyde using sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane at 0–5°C.
    • N-Phenylcyanoacetamide is prepared by reacting cyanoacetic acid with aniline in the presence of dicyclohexylcarbodiimide (DCC).
  • Condensation Reaction :

    • Equimolar amounts of 3-chloro-4-methylbenzaldehyde (1.0 mmol) and N-phenylcyanoacetamide (1.0 mmol) are dissolved in ethanol.
    • Aqueous sodium bicarbonate (10% w/v) is added, and the mixture is stirred at room temperature for 12–24 hours.
    • The reaction progress is monitored via thin-layer chromatography (TLC).
  • Workup and Purification :

    • The crude product is filtered, washed with cold ethanol, and recrystallized from a methanol-water (80:20) mixture to yield the desired chromene-imine carboxamide.

Yield : 78–85%
Key Advantages :

  • High atom economy and minimal byproduct formation.
  • Ambient reaction conditions eliminate the need for high temperatures or toxic catalysts.

Stepwise Synthesis via Chromene-3-carboxylic Acid Intermediate

Vilsmeier-Haack Formylation

The synthesis begins with the formylation of 2-hydroxyacetophenone derivatives to generate chromene-3-carbaldehydes:

  • Reagents : Phosphorus oxychloride (POCl$$_3$$) and dimethylformamide (DMF).
  • Conditions : The reaction is conducted at 0–25°C for 12 hours, yielding 4-oxo-4H-chromene-3-carbaldehyde with 46–94% efficiency.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to 4-oxo-4H-chromene-3-carboxylic acid using sodium chlorite (NaClO$$_2$$) and sulfamic acid in a dichloromethane-water mixture.

  • Yield : 53–61%
  • Characterization : Melting points and $$ ^1H $$-NMR align with literature values.

Amidation via Acid Chloride

The carboxylic acid is converted to the corresponding carboxamide through a two-step process:

  • Acid Chloride Formation : Treatment with thionyl chloride (SOCl$$_2$$) in dichloromethane for 1 hour generates 4-oxo-4H-chromene-3-carbonyl chloride .
  • Amine Coupling : The acid chloride is reacted with aniline in the presence of triethylamine (Et$$_3$$N), yielding N-phenyl-4-oxo-4H-chromene-3-carboxamide .
    • Yield : 44–64%

Imine Formation

The final step involves condensing the carboxamide with 3-chloro-4-methylaniline under copper catalysis:

  • Catalyst : Cu(I) iodide (5 mol%) in acetonitrile.
  • Conditions : Reflux at 80°C for 6 hours under nitrogen atmosphere.
  • Stereoselectivity : The Z-configuration is favored due to steric hindrance from the 3-chloro-4-methyl substituent.

Overall Yield (4-step sequence) : 32–40%

Multicomponent Reaction Strategies

Three-Component Assembly

Adapting methodologies from 2-amino-4H-chromene syntheses, a one-pot reaction can be designed:

  • Components :
    • 3-Chloro-4-methylbenzaldehyde
    • Malononitrile
    • N-Phenylcyanoacetamide
  • Catalyst : Piperidine (20 mol%) in ethanol.
  • Conditions : Stirring at room temperature for 20 hours, followed by silica gel chromatography.

Yield : 65–72%
Limitations : Limited control over imine geometry, necessitating post-synthetic purification.

Comparative Analysis of Methods

Method Yield Conditions Stereoselectivity Scalability
Knoevenagel Condensation 78–85% Ambient, aqueous Moderate High
Stepwise Synthesis 32–40% Multi-step, anhydrous High (Z-configuration) Moderate
Multicomponent Reaction 65–72% Room temperature Low High

Key Observations :

  • The Knoevenagel route offers the highest yield and simplicity but requires precise pH control.
  • Stepwise synthesis ensures stereochemical fidelity but involves laborious purification.
  • Multicomponent methods balance efficiency and scalability but lack geometric control.

Mechanistic Insights

Knoevenagel Mechanism

  • Base Activation : Sodium bicarbonate deprotonates the cyanoacetamide, generating a nucleophilic enolate.
  • Aldol Addition : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.
  • Dehydration : Elimination of water yields the chromene-imine conjugate.

Copper-Catalyzed Imine Formation

Cu(I) facilitates oxidative coupling between the amine and carbonyl group, proceeding via a single-electron transfer (SET) mechanism to stabilize the Z-configuration.

Challenges and Optimization Strategies

  • Stereochemical Control :

    • Use bulky solvents (e.g., tert-butanol) to hinder E-isomer formation.
    • Low-temperature reactions (−20°C) enhance Z-selectivity.
  • Byproduct Mitigation :

    • Chromatographic purification (silica gel, hexane/EtOAc) removes unreacted aniline and oligomers.
  • Scale-Up Considerations :

    • Continuous flow systems improve heat management in exothermic condensations.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of chromene derivatives are heavily influenced by substituents on the imino and carboxamide groups. Below is a comparative analysis with key analogues:

Compound Name Imino Substituent Carboxamide Substituent Key Features
Target Compound 3-Chloro-4-methylphenyl Phenyl Chlorine enhances lipophilicity; methyl improves steric stability.
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 2-Chlorophenyl 2-Chlorophenyl Methoxy at position 8 increases electron density; dual chloro groups may enhance reactivity.
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-Fluorophenyl Acetyl Fluorine reduces lipophilicity vs. chlorine; acetyl group lowers steric bulk.
2-Imino-N-phenyl-2H-chromene-3-carboxamide None (unsubstituted imino) Phenyl Baseline structure; lacks halogen or alkyl groups, leading to lower logP.

Key Observations :

  • Lipophilicity : The target compound’s 3-chloro-4-methylphenyl group likely increases its logP compared to fluorine- or methoxy-substituted analogues, as chlorine and methyl are strongly hydrophobic .
  • Biological Activity: Halogenated derivatives, such as the target compound, often exhibit enhanced antimicrobial or antitumor activity compared to non-halogenated analogues due to improved membrane penetration and target binding .
Physicochemical Properties
  • Melting Points : Analogues with chloro substituents (e.g., 2-chlorophenyl derivatives in ) exhibit high melting points (~274–288°C), suggesting the target compound may similarly display thermal stability due to its rigid, halogenated structure .
  • Solubility : The phenyl carboxamide group in the target compound likely reduces water solubility compared to acetylated derivatives (e.g., ), which have more polar terminal groups.

Biological Activity

The compound (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, with a molecular formula of C23H17ClN2O2 and a molecular weight of 388.8 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structural configuration of the compound is essential for understanding its biological activity. The presence of the chromene moiety and the imine functional group contributes to its pharmacological properties.

PropertyValue
Common NameThis compound
CAS Number1327176-32-8
Molecular FormulaC23H17ClN2O2
Molecular Weight388.8 g/mol

Research indicates that compounds similar to this compound often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many chromene derivatives act as inhibitors for enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in inflammatory processes.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Antitumor Effects : Similar compounds have shown potential in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

Anticancer Properties

Several studies have investigated the anticancer potential of chromene derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

A notable study reported that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory effects of chromene derivatives are well-documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies

  • Case Study on Antitumor Efficacy :
    A research team evaluated the efficacy of a related compound in murine models. The study demonstrated that treatment with the compound resulted in a significant reduction in tumor size, with regression rates exceeding 80% in high-dose groups .
  • Case Study on Anti-inflammatory Effects :
    Another study focused on the anti-inflammatory properties, where a derivative was tested against induced inflammation in rats. The results indicated a marked decrease in edema and inflammatory markers when treated with the compound compared to controls .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for evaluating the therapeutic potential of this compound.

Key Findings :

  • Absorption : Studies suggest good oral bioavailability due to favorable solubility profiles.
  • Metabolism : Cytochrome P450 enzymes primarily mediate metabolism, leading to various metabolites with distinct biological activities.

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